![molecular formula C28H22BNO2 B13344148 (4'-(Naphthalen-1-yl(phenyl)amino)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13344148.png)
(4'-(Naphthalen-1-yl(phenyl)amino)-[1,1'-biphenyl]-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound with the molecular formula C22H18BNO2. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is a boronic acid derivative, which makes it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of the Naphthalen-1-yl(phenyl)amino Group: This step involves the reaction of the biphenyl core with naphthalen-1-yl(phenyl)amine under suitable conditions to form the desired product.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of (4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds.
Scientific Research Applications
(4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid has several scientific research applications:
Chemistry: It is widely used in organic synthesis for forming carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. The compound’s molecular targets and pathways depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Naphthalene-1-boronic acid
- 4-(Naphthalen-1-yl)phenylboronic acid
Uniqueness
(4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific structure, which combines a biphenyl core with a naphthalen-1-yl(phenyl)amino group and a boronic acid functional group. This combination imparts unique reactivity and properties, making it valuable in various chemical transformations and applications.
Properties
Molecular Formula |
C28H22BNO2 |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]boronic acid |
InChI |
InChI=1S/C28H22BNO2/c31-29(32)24-17-13-21(14-18-24)22-15-19-26(20-16-22)30(25-9-2-1-3-10-25)28-12-6-8-23-7-4-5-11-27(23)28/h1-20,31-32H |
InChI Key |
CYAUPJWMYZBZEQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


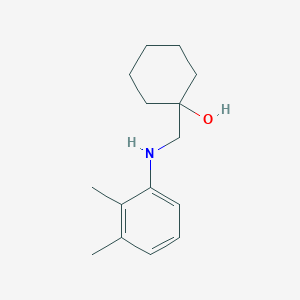

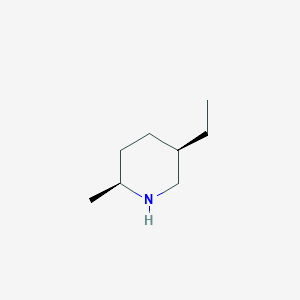
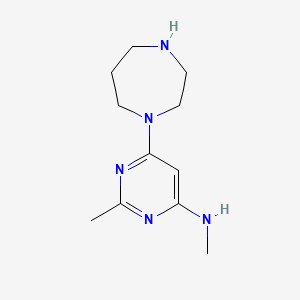


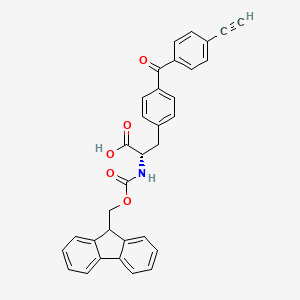
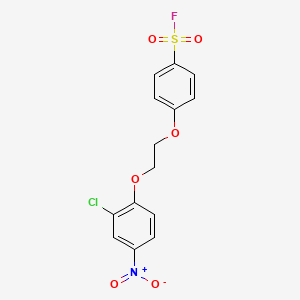

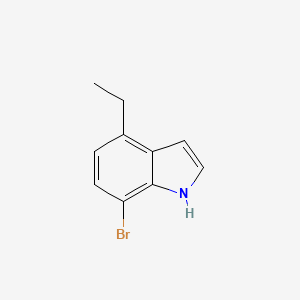
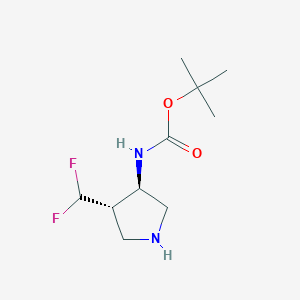
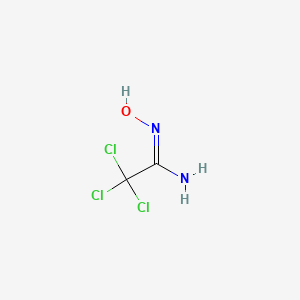
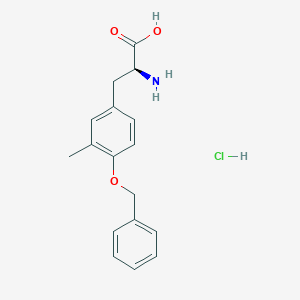
![Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13344160.png)
